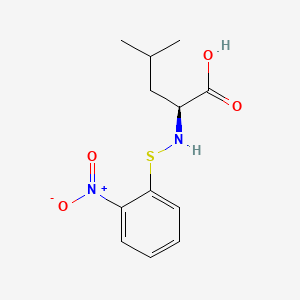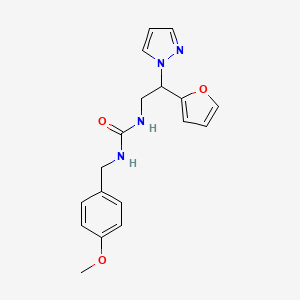![molecular formula C18H18N2OS2 B2485033 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898433-79-9](/img/structure/B2485033.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide belongs to a class of compounds that have been extensively studied for their biological activities. Although there is no direct study on this exact compound, research on similar compounds shows the significance of the benzothiazole and benzamide groups in medicinal chemistry due to their potential anticancer, antimicrobial, and antiallergy activities.
Synthesis Analysis
Synthesis of related benzothiazole derivatives often involves reactions of benzothiazole with different reagents. For instance, thiosemicarbazides, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, are synthesized from benzoyl isothiocyanate and 2-aminobenzothiazole in reactions highlighting the flexibility and reactivity of the benzothiazole moiety in forming diverse therapeutic agents (Al-Farraj & Fetoh, 2023).
Molecular Structure Analysis
Molecular structures of benzothiazole derivatives are characterized by spectroscopic methods such as FT-IR, NMR, and XRD. These techniques help in identifying the functional groups and overall molecular geometry which are crucial for their biological activities. The structural elucidation also contributes to understanding the interaction between these molecules and biological targets (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Chemical properties of benzothiazole derivatives include their reactivity with various chemicals leading to a wide range of biological activities. For example, reactions involving N-bridged heterocycles and substituted benzamides exhibit distinct pathways depending on the substituents and reaction conditions, affecting their therapeutic potential (Fogla et al., 2009).
Physical Properties Analysis
The physical properties of benzothiazole compounds such as solubility, melting point, and crystalline structure can influence their drug formulation and delivery methods. These properties are determined through various analytical techniques and play a significant role in the pharmacokinetics and pharmacodynamics of the compounds (Sagar et al., 2018).
Chemical Properties Analysis
Chemical properties such as pKa, reactivity, and stability under different conditions are essential for the development of benzothiazole-based drugs. These properties are influenced by the molecular structure and can determine the compound's interaction with biological systems, affecting its efficacy and safety profile (Lynch et al., 2006).
Wissenschaftliche Forschungsanwendungen
Biological Activity
- Compounds derived from thiazole and benzamide, similar in structure to the chemical , have shown a range of biological activities. For example, some derivatives demonstrated anti-inflammatory and analgesic effects in vivo, comparing favorably with reference drugs at certain dosages (Kumar & Singh, 2020). Another study highlighted the synthesis and evaluation of thiazole-based compounds for their antibacterial and antifungal properties (Patel, Patel, & Shah, 2015).
Anticancer Properties
- A study on benzothiazole derivatives, including structures similar to the chemical , revealed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Nam, Dung, Thuong, & Hien, 2010). Another research synthesized benzothiazole acylhydrazones and evaluated their anticancer activity, finding promising results in various cancer cell lines (Osmaniye et al., 2018).
Pharmaceutical Applications
- In pharmaceutical research, compounds structurally similar to "N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide" have been investigated for their potential as drug candidates. For instance, substituted benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2, showing promising pharmacokinetic properties and in vivo efficacy in carcinoma models (Borzilleri et al., 2006).
Antimicrobial Activity
- The antimicrobial properties of thiazole derivatives have been explored, with some compounds exhibiting stronger effects than reference drugs against various pathogens (Bikobo et al., 2017). This suggests potential applications in combating microbial resistance.
Supramolecular Chemistry
- N-(thiazol-2-yl)benzamide derivatives have been synthesized and studied for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gelation (Yadav & Ballabh, 2020).
Chemical Sensors
- Research on benzimidazole and benzothiazole conjugated Schiff bases demonstrated their capability as fluorescent sensors for Al3+ and Zn2+, with significant absorption and emission spectral changes upon coordination (Suman et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-3-12-8-7-11-15-16(12)19-18(23-15)20-17(21)13-9-5-6-10-14(13)22-4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZWQLICAZIMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2484950.png)
![2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B2484951.png)
![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484953.png)





![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![3-Pyrazol-1-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2484965.png)
![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2484966.png)
![9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484971.png)
![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)